
4-Bromobiphenyl
Overview
Description
4-Bromobiphenyl (CAS: 92-66-0) is a brominated aromatic compound consisting of two phenyl rings linked by a single bond, with a bromine atom substituted at the para position of one ring. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and liquid crystal materials . Industrially, it is synthesized via palladium-catalyzed cross-coupling reactions or halogenation of biphenyl derivatives. Key manufacturers include Synquest Laboratories, Oakwood Products, and Syntechem Co., with the global market projected to grow at a CAGR of % from 2023 to 2030 .
Preparation Methods
Historical Context and Traditional Synthesis Methods
The earliest reported synthesis of 4-bromobiphenyl involved the Gomberg reaction, coupling para-bromoaniline with benzene via diazonium intermediates . This multi-step process suffered from low yields (≈35%) and product instability, necessitating alternative routes. Direct bromination of biphenyl in acetic acid or carbon tetrachloride solvents was later attempted but achieved only 32–34% yields due to poor regioselectivity and side reactions . These methods relied on bromine’s electrophilic substitution at the para position but struggled with competitive ortho-adduct formation and catalyst deactivation.
Catalytic Bromination with Chlorine Assistance
Reaction Mechanism and Optimization
The patented chlorine-assisted method involves a biphenyl bromination sequence in ethylene dichloride (EDC) using dual halogen systems (Br₂/Cl₂). Key steps include:
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Catalyst Activation : Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zinc chloride (ZnCl₂) (1–25 wt% of biphenyl) is dispersed in EDC.
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Bromine Addition : Liquid Br₂ (0.1–1 eq) is introduced at 0°C, forming a scarlet charge-transfer complex.
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Chlorine Initiation : Cl₂ gas is bubbled into the mixture at 0–10°C, oxidizing bromide ions to Br⁺, which enhances electrophilic substitution.
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Thermal Completion : Heating to 50–75°C drives the reaction to 60–75% conversion, monitored by gas chromatography.
This approach leverages chlorine’s oxidative capacity to regenerate brominating agents, minimizing Br₂ waste and improving atom economy.
Process Parameters and Yield Data
The table below summarizes optimized conditions from patent embodiments :
Catalyst | Catalyst Load (wt%) | Br₂ (eq) | Cl₂ Temp (°C) | Reaction Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
FeCl₃ | 20 | 0.71 | 5 | 58 | 5 | 61.2 |
AlCl₃ | 9 | 0.80 | 6 | 62 | 4.5 | 60.0 |
ZnCl₂ | 24.9 | 0.79 | 10 | 71 | 3.5 | 59.2 |
Al powder | 1.25 | 0.74 | 1 | 56 | 2.5 | 59.6 |
Post-reaction workup includes sodium bisulfite washing to remove excess halogens, vacuum distillation to recover EDC (84–100% recycling efficiency), and ethanol recrystallization to achieve ≥98% purity .
Solvent and Catalyst Innovations
Ethylene Dichloride vs. Non-Polar Solvents
Comparative studies in the patent demonstrate that EDC outperforms carbon tetrachloride and acetic acid by:
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Stabilizing the bromine-chlorine charge-transfer complex.
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Reducing side reactions through polar aprotic solvation.
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Enabling lower reaction temperatures (50–75°C vs. 80–110°C in acetic acid).
Catalyst Screening
Iron(III) chloride provided the highest yield (61.2%) due to its strong Lewis acidity and compatibility with chlorine. Aluminum catalysts required higher loads (9–25%) but offered easier recovery via filtration .
Alternative Coupling-Based Syntheses
Recent work by Tang et al. describes a Suzuki-Miyaura coupling route to 4-bromo-4′-vinylbiphenyl, suggesting adaptability for this compound synthesis. While full details are proprietary, the method likely involves:
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Palladium-catalyzed cross-coupling of 4-bromophenylboronic acid with bromobenzene.
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Regioselective bromination of the coupled biphenyl product.
This approach remains experimental, with yields and scalability yet to match catalytic bromination.
Industrial Scalability and Cost Analysis
The chlorine-assisted method reduces production costs by:
Chemical Reactions Analysis
4-Bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to biphenyl in the presence of electrochemically generated anion radicals.
Oxidation Reactions: While specific oxidation reactions of this compound are less commonly reported, it can potentially undergo oxidation under appropriate conditions to form various oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
1.1 Intermediate in Organic Synthesis
4-Bromobiphenyl is widely recognized as an intermediate compound in the synthesis of various organic chemicals. It serves as a precursor for the production of:
- Liquid Crystals : Used in the formulation of liquid crystal displays (LCDs) due to its suitable thermal and optical properties.
- Dyes and Pigments : Employed in the synthesis of laser dyes and other colorants that require specific spectral properties .
1.2 Biochemical Studies
Research has shown that this compound undergoes metabolism via cytochrome P-450 enzymes, which is crucial for understanding its biochemical behavior and toxicity profiles. Studies involving rat hepatic microsomes have investigated its metabolic pathways, contributing to toxicological assessments .
Agrochemical Applications
This compound acts as an important intermediate in the production of various agrochemical products. Its derivatives are utilized in the synthesis of:
- Herbicides : Compounds designed to control unwanted vegetation.
- Insecticides : Products aimed at pest control, enhancing agricultural productivity .
Flame Retardants
This compound is classified as a brominated flame retardant (BFR). Its applications include:
- Building Materials : Used in plastics and textiles to enhance fire resistance. However, regulatory measures are increasingly scrutinizing BFRs due to environmental concerns .
- Consumer Products : Incorporated into various consumer goods to meet safety standards against fire hazards.
Liquid Crystal Displays (LCDs)
The compound's role in liquid crystal technology is significant:
- Thermal Stability : this compound derivatives exhibit favorable thermal properties which are essential for LCD applications.
- Electro-optical Properties : Its unique structural characteristics allow it to be used in formulations that enhance the performance of liquid crystal materials .
Case Study 1: Synthesis Improvement
A patent outlines a novel method for synthesizing this compound with improved yields (up to 75%) by utilizing specific solvents during the bromination process. This method minimizes byproducts such as dibromobiphenyl, making it more efficient for industrial applications .
Case Study 2: Toxicological Research
Research on the metabolism of this compound has provided insights into its potential toxicity, revealing that it can undergo transformation into various metabolites that may have different biological activities. This study emphasizes the importance of understanding chemical behavior for risk assessment in environmental health .
Regulatory Considerations
Due to environmental concerns associated with brominated compounds, this compound is subject to regulatory scrutiny under various environmental protection laws. The European Chemicals Agency (ECHA) has included it on lists requiring authorization for specific uses, highlighting the need for safe handling practices and alternatives in certain applications .
Mechanism of Action
The mechanism of action of 4-Bromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it triggers the upregulation of various genes involved in biochemical and endocrine pathways, leading to toxic effects such as weight loss, skin disorders, and impacts on vital organs . Additionally, its unique structure influences its electronic properties and reaction dynamics, making it a valuable model for studying molecular anion stability and electron attachment mechanisms .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Halogenated Biphenyls
- Polychlorinated Biphenyls (PCBs):
4-Bromobiphenyl shares metabolic pathways with PCBs, forming hydroxylated products via arene oxide intermediates. However, the C-Br bond in this compound is weaker than the C-Cl bond in PCBs, leading to faster degradation under reductive conditions. For example, hydrodebromination using Raney Ni at 30–45°C completely converts this compound to biphenyl, whereas PCBs require harsher conditions for dechlorination . - Other Brominated Biphenyls:
Compared to ortho- or meta-brominated isomers, the para substitution in this compound reduces steric hindrance, enhancing its reactivity in cross-coupling reactions. For instance, palladium-catalyzed sulfonyl fluoride synthesis with this compound achieves 33% substrate consumption under optimized conditions, outperforming sterically hindered isomers .
Brominated Aromatic Pollutants
- 1,3,5-Tribromobenzene (TBB):
Both this compound and TBB are detected in Lake Geneva’s deep waters, but this compound exhibits higher environmental persistence due to its larger molecular size and lower solubility. Analytical methods like GC×GC-ENCI-TOFMS are critical for quantifying these compounds at trace levels .
Metabolic and Environmental Behavior
This compound undergoes metabolic hydroxylation in rabbits, yielding 4'-bromo-4-biphenylol and 4'-bromo-3,4-biphenyldiol, similar to PCB metabolism . However, its environmental half-life is shorter than PCBs due to debromination pathways. Studies show that this compound’s molecular anion (formed via electron attachment) has a lifetime of 40 µs at 80°C, influencing its degradation kinetics in aquatic systems .
Data Tables
Table 1: Comparative Properties of Halogenated Biphenyls
Property | This compound | PCBs (e.g., PCB-28) | 2-Bromobiphenyl |
---|---|---|---|
Molecular Weight (g/mol) | 233.11 | 256.53 (PCB-28) | 233.11 |
Boiling Point (°C) | 310–315 | 375–385 | 305–310 |
Environmental Half-Life | Moderate | High | Moderate |
Key Application | Liquid Crystals | Banned (Industrial) | Organic Synthesis |
Metabolic Pathway | Hydroxylation | Hydroxylation | Limited Data |
Reference |
Biological Activity
4-Bromobiphenyl is an organic compound that has garnered attention due to its various biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly in the treatment of infectious diseases.
Synthesis of this compound
The synthesis of this compound typically involves the monobromination of biphenyl. This process can be optimized to yield high conversions while minimizing byproducts such as dibromobiphenyl. The reaction is often conducted in a solvent medium that enhances selectivity and yield. For example, using solvents like dimethylsulfoxide or acetic acid can achieve yields exceeding 75% under controlled conditions .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties, particularly against various pathogens. One notable study investigated the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, being 8.8 times more effective than the standard drug Crystal Violet at inhibiting trypomastigotes at low temperatures. Furthermore, it showed potent activity against Leishmania amazonensis, with an effective dose (ED50) of 3.0 ± 0.3 µmol/L .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using V79 hamster fibroblast cells. The compound exhibited lower cytotoxicity compared to its effectiveness against parasitic organisms, indicating a selective toxicity profile that could be advantageous in therapeutic applications. The study found that mammalian cells were less susceptible to the compound than trypanosomatids, with a fold difference in susceptibility ranging from 3.5 to 13.3 depending on the specific life cycle stage of the pathogen being tested .
Case Studies and Research Findings
Several research studies have highlighted the biological implications of this compound:
- Study on Trypanocidal Activity : A comprehensive investigation into the compound's activity against T. cruzi revealed that it inhibited various life cycle stages effectively, prompting further studies in both in vitro and in vivo settings to assess its potential as a therapeutic agent .
- Leishmanicidal Action : Research demonstrated that this compound was effective against L. amazonensis, suggesting its utility in treating leishmaniasis, which remains a significant public health concern in many regions .
Data Summary
Biological Activity | Effective Concentration (µmol/L) | Comparison |
---|---|---|
Trypanocidal Activity | 3.0 ± 0.3 | 8.8 times more effective than Crystal Violet |
Leishmanicidal Activity | Not specified | Effective against promastigotes and amastigotes |
Cytotoxicity (V79 Cells) | Higher than against parasites | Selective toxicity observed |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity 4-Bromobiphenyl in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction, using biphenyl derivatives and bromine-containing aryl halides. For laboratory-scale synthesis, palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF or DMF) are recommended. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol or isooctane) ensures purity >95% . Analytical standards are often prepared as 35–100 µg/mL solutions in isooctane or hexane for reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization (EI) for molecular ion detection (m/z 232–234 for C₁₂H₉Br⁺) .
- Melting Point Analysis : Compare observed values (e.g., -107.3°C for this compound standard) with literature data .
Q. What are the primary research applications of this compound in pharmaceutical and agrochemical studies?
- Methodological Answer :
- Pharmaceuticals : As a precursor in bromadiolone synthesis (a rodenticide), where its biphenyl backbone contributes to anticoagulant activity via vitamin K epoxide reductase inhibition .
- Agrochemicals : Intermediate in pesticide formulations, leveraging its stability and halogen-mediated bioactivity .
- Material Science : Component in liquid crystal materials due to its planar aromatic structure and halogen substituent .
Advanced Research Questions
Q. What factors influence the fluorescence and phosphorescence properties of this compound in different solvent systems?
- Methodological Answer : Solvent polarity and temperature critically affect spectral behavior. For example:
- In 95% ethanol, this compound exhibits absorption maxima at ~280 nm, with fluorescence quenching observed in polar solvents due to enhanced intersystem crossing .
- At 77 K in 3-methylpentane (3MP), phosphorescence lifetimes increase due to reduced thermal vibration, with emission bands at 400–450 nm .
- Researchers should control solvent purity and degas solutions to minimize oxygen-induced quenching .
Q. How can computational chemistry methods be applied to study the electronic structure of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-311G**) to predict bond lengths, dihedral angles, and charge distribution. The bromine substituent induces electron withdrawal, altering HOMO-LUMO gaps (~4.5 eV) .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling electronic transitions (e.g., π→π* and n→π*) and compare with experimental data .
- Molecular Dynamics (MD) : Study solvent interactions and aggregation behavior in liquid crystal applications .
Q. What strategies are effective in resolving contradictory spectral data observed in this compound studies?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent, concentration, temperature) to isolate variables .
- Advanced Spectroscopy : Use low-temperature phosphorescence (77 K) to reduce thermal noise and clarify emission bands .
- Cross-Validation : Compare results from multiple techniques (e.g., fluorescence, HPLC, NMR) to confirm structural assignments .
- Impurity Analysis : Quantify trace contaminants (e.g., 3-Bromobiphenyl) via GC-MS to rule out interference .
Q. Methodological Considerations
- Experimental Design : Use frameworks like PICO (Population: reaction systems; Intervention: solvent/catalyst variations; Comparison: purity benchmarks; Outcome: yield/purity) to structure studies .
- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Properties
IUPAC Name |
1-bromo-4-phenylbenzene | |
---|---|---|
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InChI |
InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
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InChI Key |
PKJBWOWQJHHAHG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
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Molecular Formula |
C12H9Br | |
Record name | 4-BROMOBIPHENYL | |
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DSSTOX Substance ID |
DTXSID4024640 | |
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Molecular Weight |
233.10 g/mol | |
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Physical Description |
4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS] | |
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Boiling Point |
590 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
290 °F (NTP, 1992) | |
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Solubility |
Insoluble (NTP, 1992) | |
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Density |
0.9327 (NTP, 1992) - Less dense than water; will float | |
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CAS No. |
92-66-0 | |
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Record name | 1,1'-Biphenyl, 4-bromo- | |
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Melting Point |
196.2 °F (NTP, 1992) | |
Record name | 4-BROMOBIPHENYL | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.